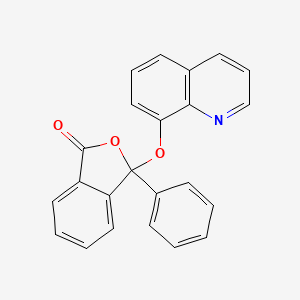![molecular formula C18H18BrN3O2S2 B11652415 4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole: is a chemical compound with the following IUPAC name: 4-[(4-benzyl-1-piperidinyl)sulfonyl]aniline . Its molecular formula is C₁₈H₂₂N₂O₂S , and its molecular weight is approximately 330.45 g/mol . This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the introduction of a sulfonyl group onto aniline. One common method is the reaction of 4-hydroxybenzenesulfonyl chloride with N-benzylpiperidine in the presence of a base. The resulting compound is then brominated to yield the final product.
Reaction Conditions:Sulfonylation: The reaction typically occurs at room temperature (RT) using a suitable solvent (e.g., dichloromethane or acetonitrile).
Bromination: Bromination can be carried out using N-bromosuccinimide (NBS) or other brominating agents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Substitution: Nucleophilic substitution reactions may occur at the benzyl or piperidine positions.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.
Sulfonylation: 4-hydroxybenzenesulfonyl chloride, base (e.g., triethylamine).
Bromination: N-bromosuccinimide (NBS), inert solvent (e.g., chloroform).
Major Products: The major product of the sulfonylation reaction is 4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Materials Science: Its unique properties could contribute to the development of functional materials.
Biological Studies: Researchers explore its interactions with biological targets.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C18H18BrN3O2S2 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
7-(4-benzylpiperidin-1-yl)sulfonyl-4-bromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H18BrN3O2S2/c19-15-6-7-16(18-17(15)20-25-21-18)26(23,24)22-10-8-14(9-11-22)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
InChI-Schlüssel |
ZWAVTAQNYZISFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NSN=C34)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)


![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
